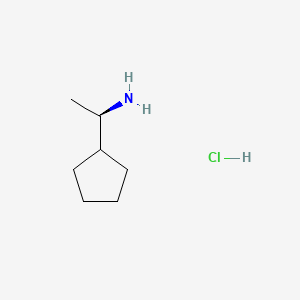

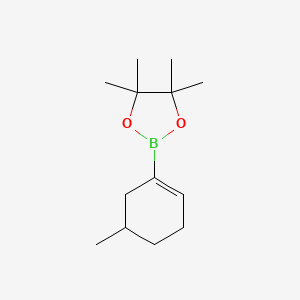

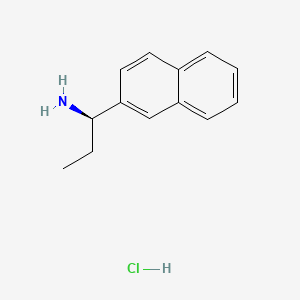

4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds. It is a colorless, odorless, and non-toxic solid that is soluble in organic solvents such as ethanol, ether, and benzene. This compound has been widely studied in the scientific community due to its potential applications in a variety of fields, such as organic synthesis, catalysis, and polymer science.

科学的研究の応用

Synthesis and Molecular Solar Thermal Energy Storage

One study by Schulte and Ihmels (2022) elaborated on the synthesis of borylated norbornadienes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and their application in Pd-catalyzed Suzuki–Miyaura coupling reactions. These reactions are pivotal for molecular solar thermal (MOST) energy storage, showcasing the compound's potential as a versatile building block in the development of energy storage solutions. The study highlights the photochromic properties of the norbornadiene/quadricyclane system, emphasizing its promise for MOST energy storage applications Schulte & Ihmels, 2022.

Catalytic Borylation and Synthesis of Arylboronates

Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in the effective synthesis of arylboronates. This method proved particularly advantageous for the borylation of arylbromides bearing sulfonyl groups, demonstrating the compound's utility in creating complex organic molecules Takagi & Yamakawa, 2013.

Material Science and Drug Synthesis

In material science and drug development, the compound has been utilized as a building block for the synthesis of biologically active molecules and materials. For instance, Büttner et al. (2007) discussed the development of a new building block for the synthesis of silicon-based drugs and odorants, including the synthesis of the retinoid agonist disila-bexarotene, underscoring the compound's contribution to medicinal chemistry and material science Büttner et al., 2007.

Fluorescence and H2O2 Detection

Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its application in detecting H2O2 in living cells. This compound, with its significant sensitivity and selectivity for H2O2, showcases the potential for developing novel fluorescent probes for biological and chemical sensing applications Nie et al., 2020.

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCZEVPFXFKMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)